

N-(Triethoxysilylpropyl)urea CAS number 23779-32-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Triethoxysilylpropyl)urea**

Cat. No.: **B047222**

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An In-depth Technical Guide to **N-(Triethoxysilylpropyl)urea** (CAS: 23779-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Triethoxysilylpropyl)urea, with CAS number 23779-32-0, is a bifunctional organosilane that serves as a versatile coupling agent and surface modifier.^[1] Its molecular structure incorporates a hydrolyzable triethoxysilyl group and a reactive organic ureido (urea) group.^[1] ^[2] This dual-reactivity allows it to form a durable bridge between inorganic materials (like glass, silica, and metals) and organic polymers (such as epoxy, urethane, and phenolic resins), making it a critical component in advanced materials, composites, coatings, and adhesives.^[2] ^[3] The triethoxysilyl terminus enables covalent bonding to hydroxylated inorganic surfaces, while the terminal urea group enhances adhesion and compatibility with polymer matrices through hydrogen bonding.^[1]^[4]

Physicochemical and Thermal Properties

The physical and chemical properties of **N-(Triethoxysilylpropyl)urea** are summarized below. This data is essential for understanding its handling, reactivity, and performance under various conditions.

Property	Value	Reference(s)
CAS Number	23779-32-0	[4]
Molecular Formula	C ₁₀ H ₂₄ N ₂ O ₄ Si	[4]
Molecular Weight	264.39 g/mol	[4]
IUPAC Name	N-[3-(triethoxysilyl)propyl]urea	[3]
Appearance	Colorless to almost colorless clear liquid	[4][5]
Density	0.91 - 1.024 g/mL at 25 °C	[4][5][6]
Boiling Point	286 - 305.1 °C (Predicted)	[4][6][7]
Melting Point	-97 °C	[4][5]
Flash Point	14.4 °C (58 °F)	[4][7]
Refractive Index (n _{20/D})	1.39 - 1.443	[4][6]
Water Solubility	7 g/L at 20 °C (Reacts slowly)	[5]
Thermal Stability	Stable up to 120°C	[1]

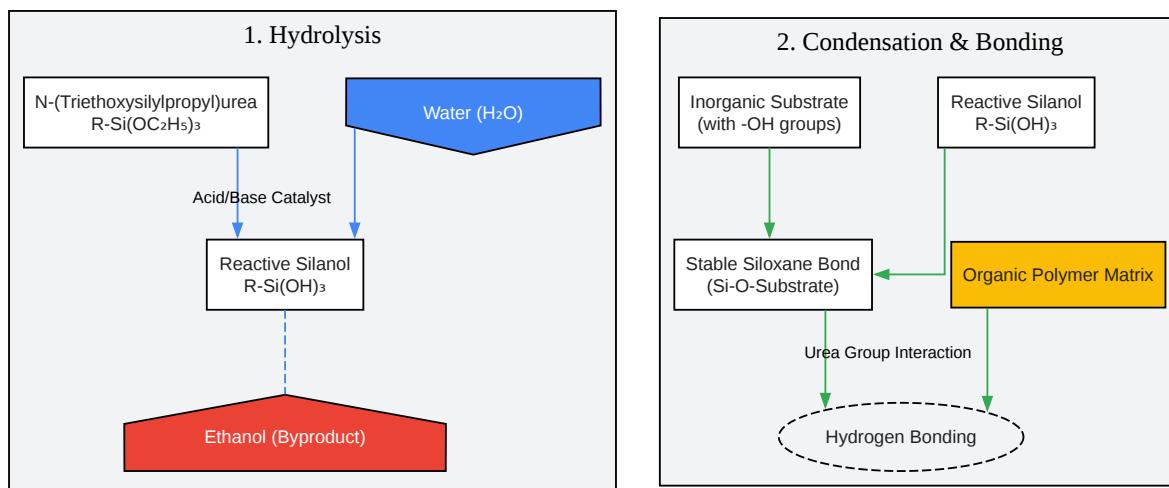
Mechanism of Action: A Molecular Bridge

The efficacy of **N-(Triethoxysilylpropyl)urea** as a coupling agent is rooted in its bifunctional structure, which allows it to chemically bond to both inorganic and organic materials. This process occurs in two primary stages: hydrolysis and condensation.

- Hydrolysis: The triethoxysilyl group [-Si(OC₂H₅)₃] reacts with water, often catalyzed by acid or base, to replace the ethoxy groups with hydroxyl groups, forming reactive silanols [-Si(OH)₃].[1]
- Condensation: These newly formed silanol groups can then react in two ways:
 - They condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Substrate).[1]

- They self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[1][8]

Simultaneously, the urea group [-NHCONH₂] at the other end of the molecule's propyl chain interacts with the organic polymer matrix, primarily through strong hydrogen bonds.[4] This dual action creates a robust and hydrolytically stable interface between the two dissimilar materials.



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Mechanism: Hydrolysis and Condensation Pathway.

Applications and Performance

N-(Triethoxysilylpropyl)urea is utilized across a wide range of industries to improve material performance and durability.

- Composite Materials: It acts as a coupling agent to enhance the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices.[1] This results in significantly improved mechanical properties.

- **Adhesives and Sealants:** As an adhesion promoter, it improves the bond strength and hydrolytic stability of adhesives and sealants on glass, metal, and other inorganic substrates. [\[3\]](#)
- **Paints and Coatings:** It is used as an additive or primer to improve the adhesion of paints and coatings, enhancing resistance to moisture and corrosion. [\[2\]](#)[\[3\]](#)
- **Rubber and Plastics:** The compound is used to modify engineering rubber and plastic materials, improving their mechanical properties and durability. [\[1\]](#)[\[3\]](#)
- **Surface Modification:** It modifies the surface properties of substrates, which is a critical step in the development of biomaterials, drug delivery systems, and medical implants. [\[9\]](#)[\[10\]](#)

The performance benefits of using this silane are quantifiable, as shown in the table below for glass fiber composite applications.

Performance Metric	Improvement	Reference(s)
Interfacial Shear Strength	25-40% increase compared to untreated systems.	[1]
Moisture Resistance	Retention of 85-90% of dry strength after 1000 hours of water immersion.	[1]
Mechanical Properties	Improved flexural strength, tensile strength, and impact strength.	[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of ureido-silanes, surface modification of substrates, and fabrication of composites. While the synthesis protocol is adapted from the closely related N,N'-Bis(3-trimethoxysilylpropyl)urea due to the availability of detailed public data, the reaction principles are directly applicable.

Synthesis of Ureido-Silane

This protocol describes the synthesis via the reaction of an aminopropyl silane with urea, a common industrial method that avoids hazardous reagents.[\[11\]](#)

Materials and Equipment:

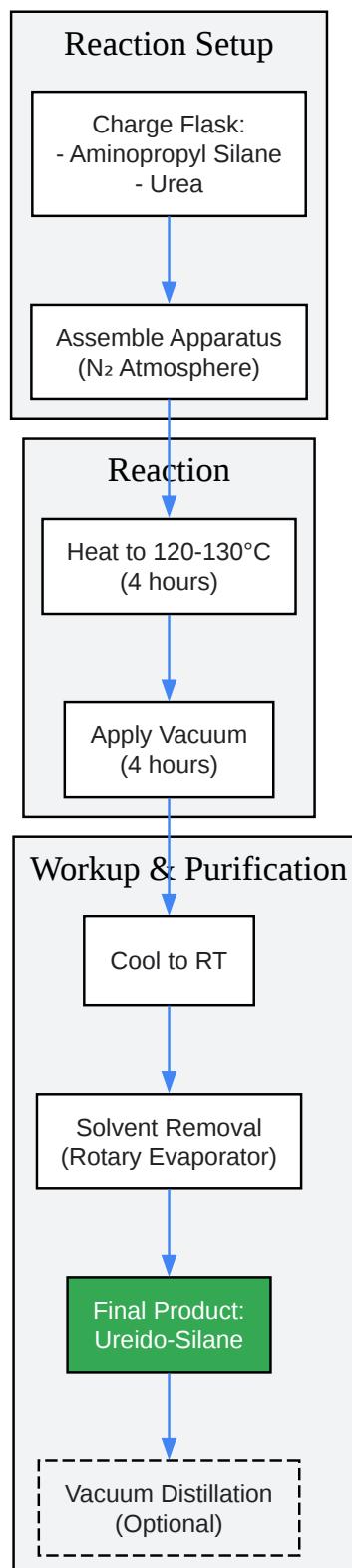
- γ -Aminopropyl triethoxysilane
- Urea (low water content)
- Anhydrous Toluene (if solvent-based)
- Three-necked flask with mechanical stirrer, thermometer, and condenser
- Nitrogen gas inlet
- Vacuum pump
- Acid trap (for ammonia byproduct)

Procedure:

- **Setup:** Assemble the three-necked flask setup under a nitrogen atmosphere to prevent moisture contamination.
- **Charging Flask:** Charge the flask with γ -aminopropyl triethoxysilane and urea. A 2:1 molar ratio of aminopropyl silane to urea is typically used to favor the formation of bis-substituted products in related syntheses.[\[11\]](#)
- **Heating:** Begin stirring and heat the mixture to 120-130°C. Maintain this temperature for approximately 4 hours. Ammonia gas will evolve and should be captured in the acid trap.[\[11\]](#)
- **Vacuum Application:** After the initial heating period, apply a vacuum (~ -0.09 MPa) while maintaining the temperature. Continue the reaction under vacuum for an additional 4 hours to drive the reaction to completion by removing the ammonia byproduct.[\[11\]](#)
- **Cooling and Isolation:** Cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The resulting liquid is the ureido-silane product, which can be purified further by vacuum distillation if necessary.[\[4\]](#)

Characterization:

- FTIR: Confirm the presence of the urea C=O stretching vibration and Si-O-C stretching vibrations.[\[4\]](#)
- NMR: Use ^1H and ^{13}C NMR to verify the propyl chain and urea structure.

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Workflow for Ureido-Silane Synthesis.

Surface Modification of Silica Substrates

This protocol provides a general method for functionalizing siliceous surfaces (e.g., glass slides, silicon wafers) to improve adhesion.[5][8]

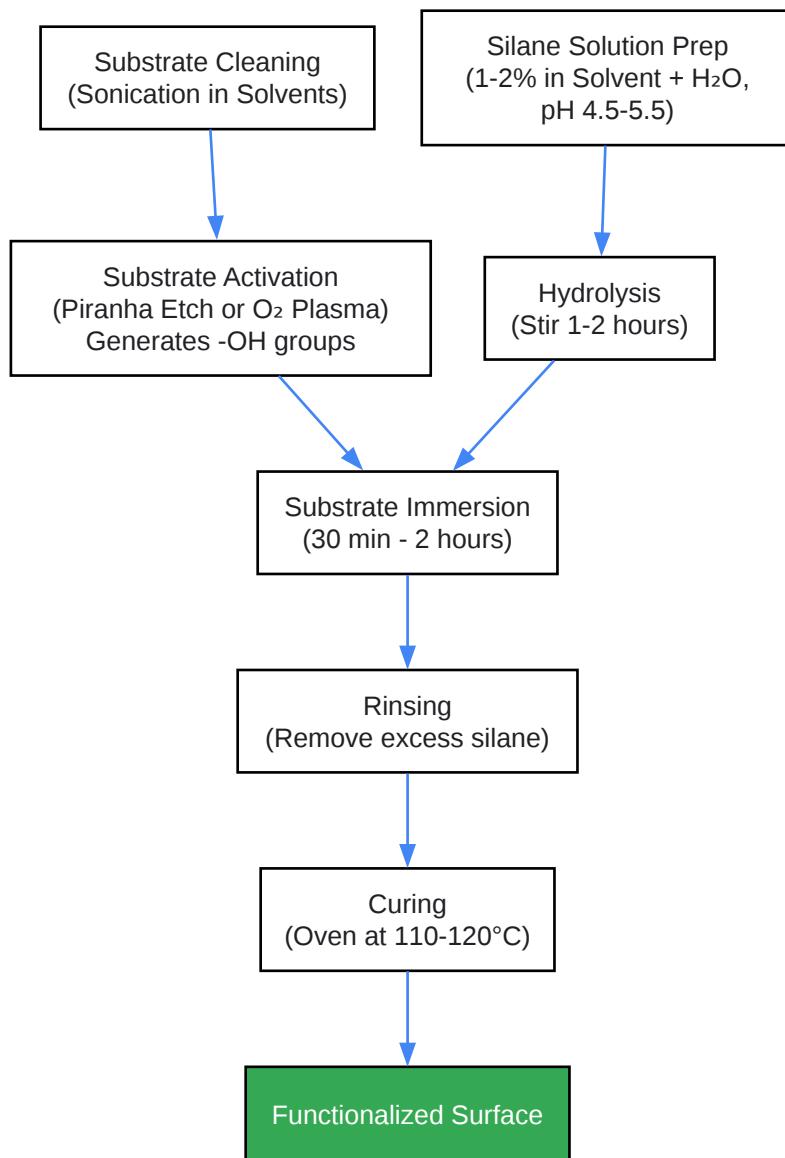
Materials:

- Substrate (e.g., glass slide)
- Acetone, Isopropanol, Deionized Water
- Piranha solution (3:1 H₂SO₄ : H₂O₂) - EXTREME CAUTION
- **N-(Triethoxysilylpropyl)urea**
- Anhydrous solvent (e.g., Toluene or Ethanol)
- Acetic Acid (optional, for pH adjustment)
- Beakers, Sonicator, Oven

Procedure:

- Substrate Cleaning:
 - Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (15 min each) to remove organic contaminants.
 - Dry the substrate with a stream of nitrogen.
- Substrate Activation (in a fume hood with PPE):
 - Immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes to generate surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive.
 - Rinse the substrate thoroughly with deionized water and dry in an oven at 110°C.
- Silane Solution Preparation:

- Prepare a 1-2% (v/v) solution of **N-(Triethoxysilylpropyl)urea** in an anhydrous solvent (e.g., 95:5 ethanol/water).
- To catalyze hydrolysis, adjust the pH to 4.5-5.5 with a small amount of acetic acid.[\[12\]](#)
- Stir the solution for 1-2 hours to allow for sufficient hydrolysis of the ethoxy groups.[\[8\]](#)
- Surface Treatment:
 - Immerse the activated substrate in the prepared silane solution for 30 minutes to 2 hours at room temperature.[\[8\]](#)
- Rinsing and Curing:
 - Remove the substrate and rinse thoroughly with the anhydrous solvent to remove excess, unreacted silane.
 - Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.[\[4\]](#)[\[5\]](#)



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Experimental Workflow for Surface Modification.

Safety and Handling

N-(Triethoxysilylpropyl)urea is often supplied in a methanol solution, which introduces hazards associated with the solvent. It is a flammable liquid and can cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^{[11][13]} All handling should be performed in a well-ventilated area or a chemical fume hood.^[11]

Hazard Type	Description & Precaution	Reference(s)
Flammability	Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools.	[4][13]
Health	Causes serious eye irritation. May cause skin and respiratory irritation. Harmful if swallowed.	[11][13]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.	[11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive.	[7]
PPE	Wear protective gloves, protective clothing, and eye/face protection.	[11][13]

Conclusion

N-(Triethoxysilylpropyl)urea is a highly effective and versatile silane coupling agent. Its unique bifunctional chemistry enables the formation of strong, durable bonds between a wide variety of organic and inorganic materials. This technical guide provides researchers and scientists with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively utilize this compound for creating high-performance composites, coatings, and functionalized surfaces. Proper adherence to safety protocols is critical when handling this reactive and flammable chemical.

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- To cite this document: BenchChem. [N-(Triethoxysilylpropyl)urea CAS number 23779-32-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047222#n-triethoxysilylpropyl-urea-cas-number-23779-32-0>

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